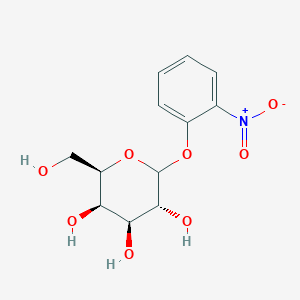

2-Nitrophenylgalactoside

Cat. No. B028654

Key on ui cas rn:

19710-96-4

M. Wt: 301.25 g/mol

InChI Key: KUWPCJHYPSUOFW-SCWFEDMQSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04332895

Procedure details

The assay used is based on that of Lederberg (J. Bacteriol. 1950, 60, 381), using an assay mixture comprising 2.8 ml of 50 mM sodium phosphate, pH 7.0, and 0.1 ml of 68 mM ONPG. 0.1 ml aliquots of both purified enzyme and toluene-treated cell suspension, and 10 mg. amounts in 2.9 ml of buffer of freeze dried immobilised whole cell preparation are used for the assays. Assays are carried out at incubation temperature of 65° C. and after the appropriate time interval the reactions are halted by addition of 3 ml aliquots of 0.5 M sodium bicarbonate to each reaction mixture and immediate cooling in an ice bath. The absorbance of the resultant solutions is measured at 410 nm using a Perkin-Elmer 124 double beam spectrophotometer. In the case of whole cell suspensions the assay tubes are centrifuged and in the case of the immobilised cells the mixtures are filtered, to remove cells and polyacrylamide gel respectively prior to measurement of the absorbance.

[Compound]

Name

resultant solutions

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].[CH:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[C:12]([O:18][C@@H:19]2[O:24][C@H:23]([CH2:25][OH:26])[C@H:22]([OH:27])[C@H:21]([OH:28])[C@H:20]2[OH:29])=[CH:11][CH:10]=1.C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[CH:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[C:12]([O:18][CH:19]2[O:24][CH:23]([CH2:25][OH:26])[CH:22]([OH:27])[CH:21]([OH:28])[CH:20]2[OH:29])=[CH:11][CH:10]=1 |f:0.1.2.3,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.8 mL

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Step Four

[Compound]

|

Name

|

resultant solutions

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

amounts in 2.9 ml of buffer of freeze dried immobilised

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

whole cell preparation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are carried out at incubation temperature of 65° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

immediate cooling in an ice bath

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

are filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove cells and polyacrylamide gel respectively

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04332895

Procedure details

The assay used is based on that of Lederberg (J. Bacteriol. 1950, 60, 381), using an assay mixture comprising 2.8 ml of 50 mM sodium phosphate, pH 7.0, and 0.1 ml of 68 mM ONPG. 0.1 ml aliquots of both purified enzyme and toluene-treated cell suspension, and 10 mg. amounts in 2.9 ml of buffer of freeze dried immobilised whole cell preparation are used for the assays. Assays are carried out at incubation temperature of 65° C. and after the appropriate time interval the reactions are halted by addition of 3 ml aliquots of 0.5 M sodium bicarbonate to each reaction mixture and immediate cooling in an ice bath. The absorbance of the resultant solutions is measured at 410 nm using a Perkin-Elmer 124 double beam spectrophotometer. In the case of whole cell suspensions the assay tubes are centrifuged and in the case of the immobilised cells the mixtures are filtered, to remove cells and polyacrylamide gel respectively prior to measurement of the absorbance.

[Compound]

Name

resultant solutions

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].[CH:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[C:12]([O:18][C@@H:19]2[O:24][C@H:23]([CH2:25][OH:26])[C@H:22]([OH:27])[C@H:21]([OH:28])[C@H:20]2[OH:29])=[CH:11][CH:10]=1.C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[CH:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[C:12]([O:18][CH:19]2[O:24][CH:23]([CH2:25][OH:26])[CH:22]([OH:27])[CH:21]([OH:28])[CH:20]2[OH:29])=[CH:11][CH:10]=1 |f:0.1.2.3,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.8 mL

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Step Four

[Compound]

|

Name

|

resultant solutions

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

amounts in 2.9 ml of buffer of freeze dried immobilised

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

whole cell preparation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are carried out at incubation temperature of 65° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

immediate cooling in an ice bath

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

are filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove cells and polyacrylamide gel respectively

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04332895

Procedure details

The assay used is based on that of Lederberg (J. Bacteriol. 1950, 60, 381), using an assay mixture comprising 2.8 ml of 50 mM sodium phosphate, pH 7.0, and 0.1 ml of 68 mM ONPG. 0.1 ml aliquots of both purified enzyme and toluene-treated cell suspension, and 10 mg. amounts in 2.9 ml of buffer of freeze dried immobilised whole cell preparation are used for the assays. Assays are carried out at incubation temperature of 65° C. and after the appropriate time interval the reactions are halted by addition of 3 ml aliquots of 0.5 M sodium bicarbonate to each reaction mixture and immediate cooling in an ice bath. The absorbance of the resultant solutions is measured at 410 nm using a Perkin-Elmer 124 double beam spectrophotometer. In the case of whole cell suspensions the assay tubes are centrifuged and in the case of the immobilised cells the mixtures are filtered, to remove cells and polyacrylamide gel respectively prior to measurement of the absorbance.

[Compound]

Name

resultant solutions

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].[CH:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[C:12]([O:18][C@@H:19]2[O:24][C@H:23]([CH2:25][OH:26])[C@H:22]([OH:27])[C@H:21]([OH:28])[C@H:20]2[OH:29])=[CH:11][CH:10]=1.C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[CH:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[C:12]([O:18][CH:19]2[O:24][CH:23]([CH2:25][OH:26])[CH:22]([OH:27])[CH:21]([OH:28])[CH:20]2[OH:29])=[CH:11][CH:10]=1 |f:0.1.2.3,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.8 mL

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Step Four

[Compound]

|

Name

|

resultant solutions

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

amounts in 2.9 ml of buffer of freeze dried immobilised

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

whole cell preparation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are carried out at incubation temperature of 65° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

immediate cooling in an ice bath

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

are filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove cells and polyacrylamide gel respectively

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |